Dibutyltin dichloride

Vue d'ensemble

Description

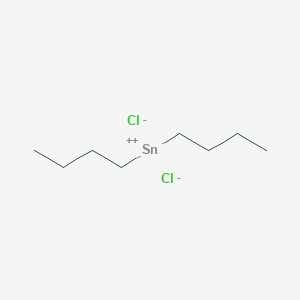

Dibutyltin dichloride, also known as Dibutyldichlorotin, is an organotin compound with the linear formula (CH3CH2CH2CH2)2SnCl2 . It has a molecular weight of 303.84 . It is a white to yellow solid with a pungent odor . It is very slightly soluble in water and slowly decomposes in it .

Synthesis Analysis

Dibutyltin dichloride can be synthesized by the reaction of either dibutyltin (IV) oxide or dibutyltin (IV) dichloride with azo-carboxylic acid ligands . It can also be formed under strongly basic conditions, which results in di-t-butyltin oxide, a compound with unusual structural properties that can easily be converted into a ‘dihydroxide’ .

Molecular Structure Analysis

The molecular structure of dibutyltin dichloride consists of two butyl groups and two chloride ions attached to a tin (IV) atom . The molecular geometry at tin is tetrahedral .

Chemical Reactions Analysis

Under strongly basic conditions, dibutyltin dichloride can be converted into di-t-butyltin oxide, which has unusual structural properties .

Physical And Chemical Properties Analysis

Dibutyltin dichloride is a solid with a boiling point of 135 °C/10 mmHg and a melting point of 37-40 °C . It is soluble in ether, benzene, and alcohol, but insoluble in cold water and hydrolyzed in hot water .

Applications De Recherche Scientifique

Polymer Stabilization

Dibutyltin dichloride: is widely used as a stabilizer in the production of polyvinyl chloride (PVC) . It helps to prevent the degradation of PVC by heat and light, extending the material’s lifespan and utility in various applications, from construction materials to medical devices .

Catalysis in Chemical Synthesis

This compound serves as an efficient catalyst in several industrially important chemical processes. For example, it catalyzes the esterification of acids, synthesis of polyurethanes, and the cold vulcanization of siloxane rubbers. Its role in catalysis is crucial for the production of various commercial products .

Agricultural Chemicals

In agriculture, Dibutyltin dichloride is used to produce compounds that function as biocides. These are essential for protecting crops from pests and diseases, thereby improving yield and ensuring food security .

Biomedical Research

Recent studies have explored the effects of dibutyltin compounds on the transcriptional activity of certain nuclear receptors, such as PPARγ and RXRα . This research has implications for understanding metabolic diseases and developing new treatments .

Material Science

Dibutyltin dichloride: is involved in the synthesis of organotin compounds that have unique properties, making them suitable for use in advanced materials. These materials find applications in electronics, coatings, and nanotechnology .

Environmental Chemistry

The compound is also used in environmental chemistry to study the fate and transformation of organotin compounds in ecosystems. Understanding its behavior helps in assessing the environmental impact and developing strategies for pollution control .

Safety and Hazards

Dibutyltin dichloride is toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing genetic defects and may damage fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Mécanisme D'action

Target of Action

Dibutyltin dichloride (DBTC) primarily targets the thymus . It also interacts with Monocyte Chemoattractant Protein 1 (MCP-1) , a member of the C-C chemokine family that exerts strong chemoattractant activity in monocytes, macrophages, and lymphocytes .

Mode of Action

DBTC acts as a partial agonist of PPARγ and RXRα . These are nuclear receptors that regulate the transcription of various genes involved in metabolism, inflammation, and cellular differentiation. By binding to these receptors, DBTC can influence the expression of numerous genes and thereby alter cellular functions .

Biochemical Pathways

DBTC affects the pathways involving PPARγ and RXRα . These pathways play crucial roles in lipid metabolism, glucose homeostasis, and the regulation of inflammatory responses. DBTC’s interaction with these receptors can therefore have wide-ranging effects on cellular metabolism and immune responses .

Pharmacokinetics

Organotin compounds like dbtc are generally known for theirlow water solubility and low volatility , which can affect their bioavailability and distribution within the body.

Result of Action

DBTC has been found to inhibit the growth of various cancer cell lines, including those associated with bone, breast, prostate, and lung cancers . It also shows good viral inhibition of the HSV-1 (herpes simplex) and Vaccina (small pox) viruses . Furthermore, DBTC induces adipogenesis in a PPARγ-dependent manner and represses inflammatory genes in 3T3-L1 and RAW 264.7 cells .

Action Environment

The action, efficacy, and stability of DBTC can be influenced by various environmental factors. For instance, DBTC forms explosive mixtures with air on intense heating . Moreover, its low water solubility and low volatility can affect its distribution in the environment and its bioavailability within organisms

Propriétés

IUPAC Name |

dibutyl(dichloro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHQTVXGKYATR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027292 | |

| Record name | Dibutyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; mp = 43 deg C; [Hawley] White paste with an acrid odor; mp = 39-41 deg C; [MSDSonline] | |

| Record name | Stannane, dibutyldichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-butyltin dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °C @ 10 mm Hg | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

335 °F (open cup) | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER, BENZENE, ALCOHOL, Insoluble in cold water; hydrolyzed in hot water. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 @ 24 °C/D | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

10.5 (Air = 1) | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mm Hg at 100 °C | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

DIBUTYLTIN DICHLORIDE INHIBITED ADP STIMULATED RESPIRATION OF MITOCHONDRIA (FROM OX HEART) UTILIZING PYRUVATE PLUS MALATE AS SUBSTRATE; UNLIKE OTHER TRIALKYLTIN CMPD, UNCOUPLER STIMULATED RESPIRATION WAS ALSO INHIBITED. SIMILAR RESULT WAS OBTAINED WITH ALPHA-KETOGLUTARATE, WHEREAS WITH SUCCINATE ONLY THE ADP STIMULATED RESPIRATION WAS INHIBITED, INDICATING THAT DIBUTYLTIN DICHLORIDE HAS MODE OF ACTION SIMILAR TO CLASSICAL INHIBITORS OF OXIDATIVE PHOSPHORYLATION. ATP SYNTH IN SUBMITOCHONDRIAL PARTICLES USING NADH, SUCCINATE, & ASCORBATE PLUS TETRAMETHYL-P-PHENYLENEDIAMINE WAS INHIBITED ALSO. APPARENTLY DIBUTYLTIN DICHLORIDE HAS DIRECT ACTION ON ATP SYNTHASE COMPLEX., Di-n-butyltin dichloride or tri-n-butyltin chloride given in the diets of rats have previously been shown to cause atrophy of the thymus and subsequently suppression of the T-cell-dependent immune responses. To study the mechanism of the immunotoxic effects, the dose-effect relationships and the kinetics of the thymus atrophy caused by di-n-butyltin dichloride and tri-n-butyltin chloride were investigated in detail. A single oral dose of di-n-butyltin dichloride or tri-n-butyltin chloride to rats induced a dose-related reduction of relative thymus weight, which was maximal 4 days after intubation. The log dose-effect relationships for both compounds were linear and ran parallel over a dose range of 5-60 mg/kg. Dose levels calculated to cause 50% reduction of relative thymus weight were 18 mg di-n-butyltin dichloride and 29 mg tri-n-butyltin chloride per kg body wt. A single oral dose of mono-n-butyltin trichloride, however, did not cause thymus atrophy at dose levels up to 180 mg/kg. The kinetics of the dibutyltin- and tributyltin-induced thymus atrophy in rats were investigated by measuring thymus weight, total thymic cell count, number of small, intermediate and large cells and the incorporation of DNA, RNA and protein precursors into isolated thymocytes during a period of 9 days after a single oral dose. Di-n-butyltin dichloride and tri-n-butyltin chloride caused atrophy of the thymus due to a selective reduction in the number of rapidly proliferating lymphoblasts in the first 2 days after dosing. As a consequence the large pool of small lymphocytes declined in the following 2 days. On the forth day, when atrophy was most pronounced, the frequency of the lymphoblasts increased above the controls., Analysis of the binding of tributyltin chloride to human erythrocyte membrane indicated a single class of binding site with an affinity of approximately 6.78 X 10(3) M-1, whereas dibutyltin dichloride showed the presence of more than one class of binding sites with a high affinity value of 2.53 X 10(4) M-1 and a low affinity value of 2.06 X 10(3) M-1. Membrane protein binding studies revealed that both di- and tributyltin compounds bind significantly with band 3 protein of the erythrocyte membrane. These results indicate the significant interactions of erythrocyte membrane components with alkyltin compounds., After iv or ip administration of a single dose of dibutyltin dichloride the following changes were observed in pancreas and bile ducts of male rats: acute interstitial pancreatitis, enlargement of diameter and destruction of epithelial cells of the bile ducts, increase of serum alkaline phosphatase activity. The effects were dependent on the dose of dibutyltin dichloride (1, 4 or 6 mg/kg body weight), the route of administration and the time after treatment. The pancreatitis induced by dibutyltin dichloride is under further investigation as a model of experimental pancreatitis., For more Mechanism of Action (Complete) data for DI-N-BUTYLTIN DICHLORIDE (11 total), please visit the HSDB record page. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Dibutyltin dichloride | |

Color/Form |

White crystalline solid, Light tan or colorless solid or semisolid | |

CAS RN |

683-18-1 | |

| Record name | Dibutyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYLTIN DICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyldichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4AQN88R8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

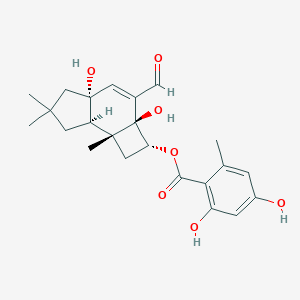

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)